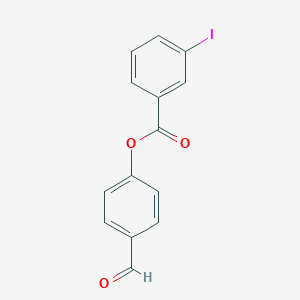

4-Formylphenyl 3-iodobenzoate

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C14H9IO3 |

|---|---|

Molekulargewicht |

352.12g/mol |

IUPAC-Name |

(4-formylphenyl) 3-iodobenzoate |

InChI |

InChI=1S/C14H9IO3/c15-12-3-1-2-11(8-12)14(17)18-13-6-4-10(9-16)5-7-13/h1-9H |

InChI-Schlüssel |

KXKJJQZEXGUNNV-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)I)C(=O)OC2=CC=C(C=C2)C=O |

Kanonische SMILES |

C1=CC(=CC(=C1)I)C(=O)OC2=CC=C(C=C2)C=O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Formylphenyl 3-iodobenzoate

Abstract

This whitepaper provides an in-depth technical guide for the synthesis of 4-Formylphenyl 3-iodobenzoate, a valuable bifunctional molecule in organic synthesis. The primary method detailed is the Steglich esterification, a mild and efficient condensation reaction. This guide elucidates the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, and outlines methods for product purification and characterization. Furthermore, it addresses critical safety considerations and offers troubleshooting advice to ensure a successful and reproducible synthesis. This document is intended for researchers and professionals in chemical synthesis and drug development, providing the necessary technical insights for practical application.

Introduction: Significance of 4-Formylphenyl 3-iodobenzoate

4-Formylphenyl 3-iodobenzoate is a molecule of significant interest in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. Its utility stems from its bifunctional nature, incorporating two key reactive groups: an aldehyde and an aryl iodide.

-

The aldehyde group is a versatile functional handle for a wide array of chemical transformations, including reductive amination, Wittig reactions, and the formation of imines and oximes, making it a cornerstone for building molecular complexity.

-

The aryl iodide functionality serves as an excellent coupling partner in numerous transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the facile introduction of new carbon-carbon and carbon-heteroatom bonds.

The strategic placement of these groups on a stable benzoate scaffold makes 4-Formylphenyl 3-iodobenzoate a highly valuable building block for the synthesis of complex organic molecules, including pharmaceutical intermediates and functional materials.

Synthesis Strategy: The Steglich Esterification

The most direct and reliable method for synthesizing 4-Formylphenyl 3-iodobenzoate is the esterification of 3-iodobenzoic acid with 4-hydroxybenzaldehyde. While several esterification methods exist, the Steglich esterification is particularly well-suited for this transformation.[1]

First described in 1978, this method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent to activate the carboxylic acid, and a nucleophilic catalyst, 4-(N,N-dimethylamino)pyridine (DMAP), to facilitate the ester formation.[1][2]

Why Steglich Esterification?

-

Mild Reaction Conditions : The reaction proceeds efficiently at room temperature, which is crucial for preventing side reactions or degradation of the aldehyde-containing starting material.[1]

-

High Yields : This method is known for producing high yields of the desired ester product.[3]

-

Broad Substrate Scope : It is effective for a wide range of substrates, including those with sensitive functional groups.[3]

-

Neutral Conditions : Unlike acid-catalyzed methods like Fischer esterification, the Steglich reaction runs under neutral conditions, avoiding potential acid-catalyzed polymerization or decomposition of the aldehyde.[2]

Reaction Mechanism

The Steglich esterification proceeds through a multi-step mechanism that relies on the activation of the carboxylic acid by DCC and the catalytic acyl-transfer role of DMAP.[4]

-

Activation of Carboxylic Acid : The reaction initiates with the protonation of one of the nitrogen atoms of DCC by 3-iodobenzoic acid. The resulting carboxylate then attacks the central carbon of the protonated DCC, forming a highly reactive O-acylisourea intermediate.[4]

-

Role of the DMAP Catalyst : While the O-acylisourea intermediate can react directly with the alcohol (4-hydroxybenzaldehyde), this pathway is often slow. DMAP, being a superior nucleophile, attacks the O-acylisourea intermediate.[4] This forms a new, highly electrophilic intermediate, an N-acylpyridinium salt. This step is significantly faster and prevents a common side reaction where the O-acylisourea rearranges into a stable, unreactive N-acylurea.[1]

-

Nucleophilic Attack and Ester Formation : The hydroxyl group of 4-hydroxybenzaldehyde then attacks the activated N-acylpyridinium intermediate.

-

Catalyst Regeneration and Byproduct Formation : The final step involves the deprotonation of the resulting intermediate, which regenerates the DMAP catalyst and yields the final product, 4-Formylphenyl 3-iodobenzoate. The activated DCC, having served its purpose as a dehydrating agent, is converted into the insoluble byproduct, N,N'-dicyclohexylurea (DCU).[1]

The diagram below illustrates the catalytic cycle.

Caption: Catalytic cycle of the DCC/DMAP-mediated Steglich esterification.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of 4-Formylphenyl 3-iodobenzoate.

Materials and Reagents

| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 3-Iodobenzoic acid | 618-51-9 | 248.02 | 2.48 g | 10.0 |

| 4-Hydroxybenzaldehyde | 123-08-0 | 122.12 | 1.22 g | 10.0 |

| DCC | 538-75-0 | 206.33 | 2.27 g | 11.0 |

| DMAP | 1122-58-3 | 122.17 | 0.12 g | 1.0 |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | - |

Experimental Workflow

The overall workflow involves reaction setup, monitoring, workup, and purification.

Caption: General workflow for the synthesis and purification of the target ester.

Step-by-Step Procedure

-

Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-iodobenzoic acid (2.48 g, 10.0 mmol), 4-hydroxybenzaldehyde (1.22 g, 10.0 mmol), and DMAP (0.12 g, 1.0 mmol).[5]

-

Solvent Addition : Add 100 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature until all solids have dissolved.[5]

-

Cooling : Place the flask in an ice-water bath and cool the solution to 0 °C with continuous stirring.

-

DCC Addition : In a separate beaker, dissolve DCC (2.27 g, 11.0 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 10-15 minutes using a dropping funnel. A white precipitate (DCU) will begin to form almost immediately.[5]

-

Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-24 hours.

-

Monitoring : Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of 4:1 Hexane:Ethyl Acetate. The disappearance of the 4-hydroxybenzaldehyde spot indicates the completion of the reaction.

-

Work-up - Filtration : Once the reaction is complete, filter the mixture through a sintered glass funnel or a Büchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM (2 x 15 mL) to recover any trapped product.

-

Work-up - Extraction : Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL).[5]

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification : Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:ethyl acetate). Alternatively, recrystallization from a suitable solvent system like ethanol/water may be effective.

-

Final Product : Combine the pure fractions, remove the solvent in vacuo, and dry the resulting solid under high vacuum to obtain 4-Formylphenyl 3-iodobenzoate as a white or off-white solid.

Characterization and Validation

To confirm the identity and purity of the synthesized 4-Formylphenyl 3-iodobenzoate, standard analytical techniques should be employed.

| Technique | Expected Results |

| ¹H NMR | Aromatic protons in the range of 7.2-8.5 ppm. A singlet for the aldehyde proton (~10.0 ppm). The integration should correspond to the 8 aromatic protons and 1 aldehyde proton. |

| ¹³C NMR | A signal for the ester carbonyl carbon (~164 ppm) and the aldehyde carbonyl carbon (~191 ppm). Signals for the aromatic carbons, including two carbons bonded to iodine and the aldehyde group. |

| FT-IR (ATR) | Strong carbonyl stretching frequencies for the ester (~1735 cm⁻¹) and the aldehyde (~1700 cm⁻¹). C-O stretching for the ester (~1270 cm⁻¹). |

| Mass Spec (MS) | The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product (C₁₄H₉IO₃ = 352.13 g/mol ). |

| Melting Point | A sharp melting point range, indicating high purity. |

Safety and Handling

Proper safety precautions are mandatory when performing this synthesis. All procedures should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

3-Iodobenzoic Acid : Causes skin, eye, and respiratory irritation.[6][7][8][9] Avoid inhalation of dust and contact with skin and eyes.[10]

-

4-Hydroxybenzaldehyde : Causes serious eye irritation and may cause skin and respiratory irritation.[11][12][13][14] Avoid dust formation and ensure adequate ventilation.[15]

-

DCC (N,N'-Dicyclohexylcarbodiimide) : Highly Toxic and a potent sensitizer .[16] DCC is corrosive and can cause severe burns to the skin and eyes.[17] It is a strong allergen and repeated skin contact may lead to severe sensitization.[17][18] Handle with extreme caution and always use fresh gloves.

-

DMAP (4-Dimethylaminopyridine) : Toxic and corrosive. Handle with care.

-

Dichloromethane (DCM) : A volatile solvent and a suspected carcinogen. Minimize inhalation and use only in a fume hood.

Waste Disposal : Dispose of all chemical waste, including solvents and solid byproducts, according to institutional and local environmental regulations. Halogenated and non-halogenated solvent waste should be segregated.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction. | Ensure reagents are anhydrous, particularly the DCM. Allow the reaction to run for a longer period (up to 24 hours). |

| Loss of product during workup. | Be careful during the filtration and extraction steps. Minimize the amount of solvent used for washing the DCU precipitate. | |

| Reaction Stalls | Deactivated catalyst or wet reagents. | Use freshly opened or distilled anhydrous DCM. Ensure starting materials are dry. |

| Difficult Purification | Contamination with DCU. | Filter the reaction mixture meticulously. A second filtration after initial concentration may be necessary. |

| Contamination with N-acylurea byproduct. | Ensure DMAP is present and active. Add DCC slowly at 0 °C to minimize the rearrangement of the O-acylisourea intermediate. |

Conclusion

The Steglich esterification provides a robust, mild, and efficient pathway for the synthesis of 4-Formylphenyl 3-iodobenzoate from commercially available starting materials. The protocol detailed in this guide, when combined with rigorous safety practices and proper analytical validation, offers a reliable method for producing this versatile chemical building block. The successful synthesis of this compound opens avenues for further molecular exploration in various domains of chemical and pharmaceutical research.

References

-

Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC. (2023, December 9). National Center for Biotechnology Information. [Link]

-

Steglich Esterification. Organic Chemistry Portal. [Link]

-

Steglich esterification. Wikipedia. [Link]

-

Safety Data Sheet: 4-Hydroxybenzaldehyde. Carl ROTH. [Link]

-

4-formylphenyl 3-nitrobenzoate (C14H9NO5). PubChem. [Link]

- Synthesis method of 3, 4-dihydroxy phenylethanol.

-

Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study - PMC. National Center for Biotechnology Information. [Link]

-

4-Formylphenyl benzoate | C14H10O3 | CID 220559. PubChem. [Link]

-

Material Safety Data Sheet - N,N'-Dicyclohexylcarbodiimide, 99%. Cole-Parmer. [Link]

-

esterification of carboxylic acids with. Organic Syntheses Procedure. [Link]

-

ORTHO-FORMYLATION OF PHENOLS; PREPARATION OF 3-BROMOSALICYLALDEHYDE. Organic Syntheses Procedure. [Link]

-

Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol? ResearchGate. [Link]

-

4-methoxyphenyl 3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)benzoate - Optional[1H NMR] - Spectrum - SpectraBase. SpectraBase. [Link]

-

Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Journal of the American Chemical Society - ACS Publications. [Link]

-

applications of 4-dimethylaminopyridine (dmap) in accelerating esterification reactions for pharmaceutical synthesis. BDMAEE. [Link]

-

Synthesis of π-conjugated polycyclic compounds by late-stage extrusion of chalcogen fragments. Beilstein Journals. [Link]

-

Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

- Cation photoinitiator 4-isopropylphenyl-4'-methylphenyl iodonium p-toluene sulfonate preparation method.

-

Comparative dermal toxicity of dicyclohexylcarbodiimide and diisopropylcarbodiimide in rodents. PubMed. [Link]

-

The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. [Link]

-

SAFETY DATA SHEET Benzaldehyde, 4-hydroxy-. Synerzine. [Link]

-

SDS Dicyclohexylcarbodiimide (DCC) Sigma Aldrich. Scribd. [Link]

-

A typical DCC + DMAP mediated Steglich esterification. ResearchGate. [Link]

Sources

- 1. Steglich esterification - Wikipedia [en.wikipedia.org]

- 2. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bdmaee.net [bdmaee.net]

- 4. Steglich Esterification [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. tcichemicals.com [tcichemicals.com]

- 10. echemi.com [echemi.com]

- 11. carlroth.com [carlroth.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. westliberty.edu [westliberty.edu]

- 14. synerzine.com [synerzine.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. scribd.com [scribd.com]

4-Formylphenyl 3-Iodobenzoate: Structural Dynamics, Synthesis, and Orthogonal Cross-Coupling Methodologies

Abstract: In modern synthetic organic chemistry and drug discovery, the demand for modular, bifunctional scaffolds is paramount. 4-Formylphenyl 3-iodobenzoate (CAS: 330983-18-1) serves as a highly versatile intermediate, bridging the gap between transition-metal-catalyzed cross-coupling and classical carbonyl condensation chemistry. This technical whitepaper dissects the structural causality, synthesis protocols, and application workflows of this molecule, providing researchers with a self-validating guide to utilizing its orthogonal reactive handles.

Molecular Identity and Physicochemical Profile

4-Formylphenyl 3-iodobenzoate is an aromatic ester constructed from 4-hydroxybenzaldehyde and 3-iodobenzoic acid. Its architectural value lies in the spatial separation and electronic isolation of two distinct reactive sites: an electrophilic formyl group and an oxidative-addition-primed aryl iodide.

To establish a baseline for synthetic planning, the fundamental quantitative properties of the scaffold are summarized below, grounded by empirical data from chemical registries .

Table 1: Physicochemical Properties

| Property | Value |

| IUPAC Name | 4-Formylphenyl 3-iodobenzoate |

| CAS Registry Number | 330983-18-1 |

| Molecular Formula | C₁₄H₉IO₃ |

| Molecular Weight | 352.12 g/mol |

| Structural Class | Aryl Halide / Aromatic Ester / Aldehyde |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

Structural Dynamics and Orthogonal Reactivity

The strategic utility of 4-formylphenyl 3-iodobenzoate is dictated by orthogonal reactivity —the ability to selectively address one functional group without requiring protecting groups for the other.

-

The Aryl Iodide (C-3 position): The carbon-iodine bond is highly polarized and possesses a low bond dissociation energy. This makes it an ideal, soft electrophile for oxidative addition by Palladium(0) species at room temperature or under mild heating.

-

The Formyl Group (C-4' position): The aldehyde is a hard electrophile. Under standard anhydrous cross-coupling conditions (e.g., Suzuki-Miyaura or Sonogashira couplings), the formyl group remains inert because Pd(0) does not readily insert into C-H or C=O bonds.

-

The Ester Linkage: Serving as the structural bridge, the ester is electronically stabilized but remains susceptible to late-stage hydrolytic cleavage if the synthetic goal requires liberating the coupled fragments.

Fig 1: Orthogonal reactivity map of 4-formylphenyl 3-iodobenzoate.

Synthesis Methodology: Steglich Esterification

The construction of 4-formylphenyl 3-iodobenzoate is best achieved via a Steglich Esterification . This mild, room-temperature protocol prevents the degradation of the sensitive aldehyde moiety.

Causality of Reagent Selection

-

EDCI vs. DCC: While Dicyclohexylcarbodiimide (DCC) is traditional, we mandate the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). The urea byproduct of EDCI is water-soluble, eliminating the tedious filtration required for dicyclohexylurea and preventing contamination in downstream transition-metal catalysis .

-

The Role of DMAP: 4-Dimethylaminopyridine (DMAP) is not merely a base; it is an essential acyl transfer catalyst. It attacks the O-acylisourea intermediate faster than the phenol does, forming a highly reactive N-acylpyridinium intermediate. This kinetically outcompetes the irreversible 1,3-rearrangement of the O-acylisourea into a dead-end N-acylurea byproduct.

Self-Validating Protocol

Reagents: 3-Iodobenzoic acid (1.0 eq), 4-Hydroxybenzaldehyde (1.05 eq), EDCI·HCl (1.2 eq), DMAP (0.1 eq), Anhydrous Dichloromethane (DCM).

-

Initiation: Dissolve 3-iodobenzoic acid and 4-hydroxybenzaldehyde in anhydrous DCM under an argon atmosphere. Cool the reaction flask to 0 °C using an ice bath. Rationale: The initial carbodiimide activation is exothermic; cooling prevents thermal degradation.

-

Activation: Add DMAP (0.1 eq) in one portion, followed by the portion-wise addition of EDCI·HCl (1.2 eq) over 10 minutes.

-

Propagation: Stir at 0 °C for 30 minutes, then remove the ice bath and allow the system to warm to room temperature. Stir for 12 hours.

-

In-Process Quality Control (IPQC) - TLC Validation: Spot the reaction mixture against the starting materials on a silica gel TLC plate (Eluent: 4:1 Hexanes/Ethyl Acetate).

-

Self-Validation Logic: The product lacks the polar hydroxyl and carboxylic acid groups of the starting materials. Therefore, the product spot must elute significantly higher (higher Rf ) than both precursors under UV 254 nm visualization.

-

-

Workup & Quench:

-

Wash the organic layer with 1N HCl (3x). Validation: Test the aqueous layer pH to ensure it is < 2. This guarantees the complete protonation and removal of DMAP and unreacted EDCI.

-

Wash with saturated aqueous NaHCO₃ (2x) to remove trace unreacted 3-iodobenzoic acid.

-

Wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Fig 2: Mechanistic workflow of the Steglich esterification utilizing EDCI and DMAP.

Analytical Characterization

To verify the structural integrity of the synthesized scaffold prior to library generation, spectroscopic validation is required. The table below outlines the diagnostic signals expected for 4-formylphenyl 3-iodobenzoate.

Table 2: Diagnostic Spectroscopic Data

| Analytical Method | Diagnostic Signal | Assignment |

| ¹H NMR (CDCl₃) | ~9.95 ppm (s, 1H) | Aldehyde proton (-CHO) |

| ¹H NMR (CDCl₃) | ~8.50 ppm (t, 1H) | Aryl proton adjacent to Iodine (C2-H) |

| ¹³C NMR (CDCl₃) | ~191.0 ppm | Aldehyde carbonyl carbon |

| ¹³C NMR (CDCl₃) | ~164.0 ppm | Ester carbonyl carbon |

| ¹³C NMR (CDCl₃) | ~93.5 ppm | Aryl carbon attached to Iodine (C-I) |

| IR Spectroscopy | ~1735 cm⁻¹ | Ester C=O stretching |

| IR Spectroscopy | ~1700 cm⁻¹ | Aldehyde C=O stretching |

Application Workflow: Sequential Functionalization

In combinatorial chemistry and drug discovery, this molecule acts as a central hub. The standard workflow dictates that the cross-coupling must occur first . Palladium catalysis requires basic conditions and elevated temperatures, which the aldehyde can survive if non-nucleophilic bases (e.g., K₃PO₄ or Cs₂CO₃) are used. Conversely, if reductive amination were performed first, the resulting secondary/tertiary amine could coordinate with the Palladium catalyst, poisoning the subsequent Suzuki step.

Fig 3: Logical sequence for the dual-functionalization of the molecular scaffold.

By adhering to this sequence, researchers can rapidly generate libraries of diverse, complex architectures from a single, easily synthesized precursor.

References

Comprehensive Physicochemical and Synthetic Profiling of 4-Formylphenyl 3-Iodobenzoate (CAS 330983-18-1)

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In modern rational drug design and advanced materials science, the demand for highly modular, bifunctional building blocks is paramount. 4-Formylphenyl 3-iodobenzoate (CAS 330983-18-1) emerges as a structurally elegant intermediate that fulfills this need. By bridging a heavy-atom halogen bond donor (iodine) and a versatile electrophilic handle (formyl group) across a stable ester linkage, this compound enables orthogonal, late-stage functionalization. This technical guide details its physicochemical properties, structural causality, standardized synthetic protocols, and downstream applications in drug discovery.

Physicochemical Characteristics & Molecular Descriptors

Understanding the physical and chemical baseline of a compound is the first step in predicting its behavior in both synthetic workflows and biological systems. The quantitative data for 4-formylphenyl 3-iodobenzoate is summarized below.

| Property | Value | Causality / Significance in Drug Development |

| Molecular Formula | C₁₄H₉IO₃ | Defines the baseline atomic composition. |

| Molecular Weight | 352.12 g/mol | Optimal for fragment-based drug design (FBDD); leaves a ~150 Da buffer for late-stage additions without exceeding Lipinski's Rule of 5 limit (500 Da). |

| CAS Registry Number | 330983-18-1 | Unique identifier for supply chain and regulatory tracking. |

| Predicted LogP | ~3.8 | Indicates high lipophilicity, driving membrane permeability. However, it necessitates the downstream addition of solubilizing groups to prevent aggregation in aqueous media. |

| Topological Polar Surface Area | 43.37 Ų | Contributed by the ester and aldehyde oxygens; well within the < 90 Ų threshold required for blood-brain barrier (BBB) penetration. |

| H-Bond Donors / Acceptors | 0 / 3 | The lack of donors prevents non-specific hydrogen bonding, while the 3 acceptors provide targeted interaction sites for receptor binding. |

| Physical State | Solid | Predicted to be a crystalline solid at room temperature due to strong intermolecular π-π stacking and halogen bonding networks. |

Structural & Electronic Properties

The utility of 4-formylphenyl 3-iodobenzoate is dictated by the electronic cross-talk between its functional groups:

-

The Meta-Iodine Substitution: The iodine atom is positioned meta to the ester linkage on the benzoate ring. Unlike para-substitution, which can directly conjugate with the ester carbonyl and alter its stability, the meta-iodine exerts a purely inductive electron-withdrawing effect. Furthermore, iodine possesses a highly polarizable electron cloud and a distinct "sigma-hole" (a region of positive electrostatic potential), making it an exceptional candidate for halogen bonding in protein-ligand complexes.

-

The Para-Formyl Handle: The aldehyde on the phenolic ring is highly electrophilic. The electron-withdrawing nature of the ester linkage at the para position further depletes electron density from the formyl carbon, priming it for nucleophilic attack (e.g., in reductive amination or Wittig olefination).

Standardized Synthetic Methodology: The Steglich Esterification

To synthesize 4-formylphenyl 3-iodobenzoate with high fidelity, the Steglich esterification is the industry standard [1]. Traditional Fischer esterification is unsuitable here due to the potential for acid-catalyzed degradation of the aldehyde or unwanted transesterification.

Causality of Reagent Selection

We utilize EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) rather than DCC (Dicyclohexylcarbodiimide). EDC generates a water-soluble urea byproduct, allowing for a simple aqueous workup that avoids tedious chromatography. DMAP (4-Dimethylaminopyridine) is deployed as an essential acyl transfer catalyst. Without DMAP, the intermediate O-acylisourea undergoes a deleterious rearrangement to an unreactive N-acylurea. DMAP intercepts the O-acylisourea, forming a highly reactive N-acylpyridinium intermediate that rapidly and cleanly reacts with 4-hydroxybenzaldehyde [1].

Step-by-Step Protocol

-

Initiation: In an oven-dried, argon-purged round-bottom flask, dissolve 3-iodobenzoic acid (1.0 equiv) and 4-hydroxybenzaldehyde (1.05 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

-

Catalysis: Add DMAP (0.1 equiv). This catalytic amount is sufficient to drive the acyl transfer without complicating downstream purification.

-

Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add EDC·HCl (1.2 equiv) portion-wise. Note: Cooling prevents exothermic side reactions and preserves the integrity of the aldehyde.

-

Propagation: Allow the reaction to warm naturally to room temperature and stir for 12 hours. Monitor the reaction via TLC (Hexanes/EtOAc 7:3) until the 3-iodobenzoic acid is fully consumed.

-

Quench & Workup: Dilute the mixture with additional DCM. Wash sequentially with 1M HCl (to remove DMAP and unreacted EDC), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The product typically precipitates as a clean solid, but can be purified via flash column chromatography if trace impurities remain.

Figure 1: Mechanistic workflow of the DMAP-catalyzed Steglich esterification.

Analytical Validation System

A self-validating protocol requires rigorous analytical confirmation to ensure no structural degradation occurred during synthesis:

-

¹H NMR (400 MHz, CDCl₃): The diagnostic aldehyde proton must appear as a sharp singlet at ~9.9 ppm. The esterification induces a distinct downfield shift in the phenolic protons (ortho to the ester) compared to the starting 4-hydroxybenzaldehyde.

-

FT-IR Spectroscopy: Two distinct carbonyl stretches validate the bifunctionality: an ester C=O stretch at ~1735 cm⁻¹ and an aldehyde C=O stretch at ~1700 cm⁻¹.

-

LC-MS: Electrospray ionization (ESI+) should yield an [M+H]⁺ peak at 353.0 m/z. The isotopic pattern will reflect the monoisotopic nature of iodine (¹²⁷I), showing a distinct mass defect without the M+2 isotope pattern seen in brominated or chlorinated analogs.

Downstream Workflows in Drug Development

The true value of 4-formylphenyl 3-iodobenzoate lies in its synthetic orthogonality, allowing researchers to build complexity in divergent directions.

Pathway A: Palladium-Catalyzed Cross-Coupling

The carbon-iodine bond is highly reactive towards oxidative addition by Pd(0) species. This allows for Suzuki-Miyaura coupling with arylboronic acids [2] or Sonogashira coupling with terminal alkynes. Because the iodine is highly reactive, these couplings can often be performed under mild conditions (e.g., room temperature or aqueous media) that do not disturb the sensitive ester or aldehyde groups.

Pathway B: Reductive Amination

The formyl group can be reacted with primary or secondary amines to form an imine intermediate, which is subsequently reduced using sodium triacetoxyborohydride (STAB) or sodium borohydride [3]. This is a critical step in drug development for appending solubilizing basic amines, which drastically improve the pharmacokinetic profile and aqueous solubility of the final drug candidate.

Figure 2: Divergent late-stage functionalization pathways for drug discovery.

References

-

Title: Steglich Esterification Mechanism and Protocols[1] Source: Organic Chemistry Portal URL: [Link]

-

Title: Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations[2] Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Mechanochemical Reductive Amination of Aldehydes and Ketones: Solid-State Synthesis of the Antiparkinsonian Drugs Rasagiline and Safinamide[3] Source: ACS Sustainable Chemistry & Engineering URL: [Link]

Sources

Introduction: The Strategic Value of 4-Formylphenyl 3-iodobenzoate

An in-depth technical guide on the synthesis of 4-Formylphenyl 3-iodobenzoate, designed for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of the primary starting materials and a comparative analysis of robust synthetic methodologies.

4-Formylphenyl 3-iodobenzoate is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science. Its structure incorporates two key reactive handles: an aldehyde group, which is a versatile precursor for forming various carbon-nitrogen bonds (e.g., imines, amines via reductive amination) and for participating in numerous carbon-carbon bond-forming reactions; and an aryl iodide, a classic substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This dual functionality makes it a valuable building block for the synthesis of complex molecular architectures, including pharmaceutical intermediates and novel materials.

The core of its synthesis lies in the formation of an ester linkage between two commercially available precursors: 3-iodobenzoic acid and 4-hydroxybenzaldehyde. This guide provides a detailed exploration of the critical starting materials and evaluates the most effective synthetic strategies for achieving this transformation, with a focus on explaining the chemical principles that underpin each methodological choice.

Retrosynthetic Analysis

A retrosynthetic approach to 4-Formylphenyl 3-iodobenzoate involves a single, logical disconnection across the ester C-O bond. This simplifies the synthesis into a strategic esterification reaction between a carboxylic acid and a phenol.

Caption: Retrosynthetic pathway for 4-Formylphenyl 3-iodobenzoate.

Core Starting Materials: Properties and Procurement

The selection of high-quality starting materials is fundamental to the success of the synthesis. The two primary precursors are 3-iodobenzoic acid and 4-hydroxybenzaldehyde.

| Starting Material | Structure | Molecular Formula | Molar Mass ( g/mol ) | Key Properties |

| 3-Iodobenzoic Acid |  | C₇H₅IO₂ | 248.02 | White to light-yellow crystalline solid. Melting point: 185-188 °C.[1] Sparingly soluble in cold water, soluble in ethanol and ether. |

| 4-Hydroxybenzaldehyde |  | C₇H₆O₂ | 122.12 | White to pale yellow crystalline solid. Melting point: 115-119 °C. Soluble in alcohols, ether, and acetone. |

Both starting materials are commercially available from major chemical suppliers. It is crucial to use reagents of high purity (≥98%) and to ensure they are dry, as water can interfere with several esterification methods.

Synthetic Methodologies: A Comparative Analysis

The formation of the ester bond between a carboxylic acid and a phenol can be achieved through several established methods. The choice of method depends on factors such as substrate sensitivity, desired yield, scalability, and reagent cost. We will discuss three primary approaches: Steglich Esterification, Fischer-Speier Esterification, and the Mitsunobu Reaction.

A. Recommended Method: Steglich Esterification

The Steglich esterification is a highly efficient method for forming esters under mild, neutral conditions, making it particularly suitable for substrates with sensitive functional groups like the aldehyde in 4-hydroxybenzaldehyde.[2][3] The reaction utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[2][4]

Mechanism and Rationale: The trustworthiness of this protocol lies in its well-understood, stepwise mechanism.

-

Activation of Carboxylic Acid: The carboxylic acid (3-iodobenzoic acid) adds to the carbodiimide (DCC), forming a highly reactive O-acylisourea intermediate. This is the rate-determining step.

-

Catalysis by DMAP: The nucleophilic catalyst, DMAP, reacts with the O-acylisourea to form an even more reactive acylpyridinium species. This intermediate is highly susceptible to nucleophilic attack.

-

Nucleophilic Attack: The phenol (4-hydroxybenzaldehyde) attacks the activated acylpyridinium intermediate, forming the desired ester and regenerating the DMAP catalyst.

-

Byproduct Formation: The protonated DCC forms N,N'-dicyclohexylurea (DCU), a stable, insoluble byproduct that precipitates from most organic solvents, helping to drive the reaction to completion.

Sources

An In-Depth Technical Guide to the Electrophilic Character of the Iodinated Aromatic System in 4-Formylphenyl 3-iodobenzoate

Abstract

This technical guide provides a comprehensive analysis of the electronic properties and chemical reactivity of the iodinated aromatic ring in 4-Formylphenyl 3-iodobenzoate. The document elucidates how the interplay of inductive and resonance effects from the iodine substituent and the 4-formylphenyl ester group dictates the electrophilic character of the 3-iodobenzoate moiety. We will demonstrate that this ring system is significantly electron-deficient, rendering it deactivated towards classical electrophilic aromatic substitution. This deactivation, however, concurrently enhances the utility of the carbon-iodine bond as a key reactive site for modern cross-coupling methodologies. This guide synthesizes principles of physical organic chemistry with practical, field-proven experimental and computational protocols to provide researchers, scientists, and drug development professionals with a robust framework for understanding and utilizing this important chemical scaffold.

Introduction to Electrophilicity in Substituted Aromatic Systems

In the realm of organic chemistry, the reactivity of an aromatic ring is fundamentally governed by its electron density. An aromatic ring, with its delocalized π-electron system, typically functions as a nucleophile, reacting with electron-deficient species known as electrophiles. This cornerstone reaction is termed Electrophilic Aromatic Substitution (EAS).[1]

The rate and regioselectivity of EAS are profoundly influenced by the nature of the substituents attached to the ring.[2] Substituents are broadly classified into two categories:

-

Activating Groups: These groups donate electron density to the aromatic ring, increasing its nucleophilicity and thus accelerating the rate of EAS. They are typically ortho, para-directing. Examples include hydroxyl (-OH), amine (-NH2), and alkyl (-R) groups.[3]

-

Deactivating Groups: These groups withdraw electron density from the ring, decreasing its nucleophilicity and slowing the rate of EAS. With the notable exception of halogens, they are generally meta-directing. Examples include nitro (-NO2), carbonyl (-C=O), and trifluoromethyl (-CF3) groups.[2][3]

This guide focuses on the specific case of 4-Formylphenyl 3-iodobenzoate, where the iodinated ring is subject to the effects of two distinct electron-withdrawing groups, leading to a unique reactivity profile.

Molecular Scaffolding: Analysis of 4-Formylphenyl 3-iodobenzoate

To understand the electrophilicity of the target system, we must first deconstruct the molecule into its constituent functional parts.

Chemical Structure: 4-Formylphenyl 3-iodobenzoate

The molecule consists of two key aromatic moieties linked by an ester functional group:

-

The Iodinated Ring (A): A 3-iodobenzoate unit. This ring is directly substituted with an iodine atom at the C3 position and the ester carbonyl group at the C1 position. The electrophilic character of this ring is the central topic of this guide.

-

The Formylphenyl Ring (B): A 4-formylphenyl group derived from 4-hydroxybenzaldehyde. This ring is attached to the ester oxygen and contains a powerful electron-withdrawing formyl (aldehyde) group.

The focus of our analysis is Ring A, and how its electronic landscape is shaped by its substituents.

Electronic Effects Governing the Iodinated Ring

The electron density of the 3-iodobenzoate ring is modulated by the cumulative electronic effects of the iodine atom and the ester group. Both groups function to withdraw electron density, rendering the ring electron-poor.

The Dichotomous Nature of the Iodine Substituent

Halogens, including iodine, exert two opposing electronic effects:

-

Inductive Effect (-I): Due to its electronegativity, iodine withdraws electron density from the ring through the sigma (σ) bond framework. This effect is distance-dependent and deactivates the entire ring by reducing its overall electron density.[2]

-

Resonance Effect (+M): The lone pairs on the iodine atom can be delocalized into the π-system of the ring. This effect donates electron density, primarily to the ortho and para positions.

For halogens, the inductive effect is significantly stronger than the resonance effect, resulting in a net withdrawal of electron density. Therefore, iodine is a deactivating group .[2] However, the weak resonance donation still directs incoming electrophiles to the ortho and para positions.

The Potent Electron-Withdrawing Character of the Aryl Ester Group

The ester group (-C(=O)OAr') attached at C1 is a powerful deactivating group. Its electron-withdrawing nature is a composite of two effects:

-

Inductive Effect (-I): The highly electronegative oxygen atoms of the carbonyl and ether linkages pull electron density away from the aromatic ring.

-

Resonance Effect (-M): The π-system of the carbonyl group can withdraw π-electrons from the aromatic ring, delocalizing them onto the carbonyl oxygen. This effect primarily depletes electron density at the ortho and para positions.

Because it strongly withdraws electrons via both induction and resonance, the ester group is a strong deactivating and meta-directing substituent.

Caption: Dominant electron-withdrawing effects on the 3-iodobenzoate ring.

Synergistic Deactivation and Quantitative Assessment

The presence of two deactivating groups on the same ring results in a pronounced reduction in its nucleophilicity. The Hammett equation provides a quantitative method for assessing the electron-donating or -withdrawing power of substituents.[4][5] The substituent constant, σ, is a measure of this effect. Positive σ values indicate electron-withdrawing character, while negative values indicate electron-donating character.[6]

| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Electronic Effect |

| -I (Iodine) | +0.35 | +0.18 | Electron-withdrawing (-I > +M) |

| -COOR (Ester) | +0.37 | +0.45 | Strongly electron-withdrawing (-I, -M) |

Table 1: Hammett constants for relevant substituents. Data sourced from established physical organic chemistry literature.[5][7]

In our molecule, the ester group is at C1 and the iodine is at C3 (meta to the ester). Both possess positive σ values, confirming their electron-withdrawing nature. Their combined presence makes the 3-iodobenzoate ring significantly more electron-deficient than benzene itself.

Reactivity Profile and Synthetic Implications

The profound deactivation of the iodinated ring has critical consequences for its chemical reactivity.

Predicted Reactivity in Electrophilic Aromatic Substitution (EAS)

Due to its low electron density, the 3-iodobenzoate ring is a very poor substrate for EAS reactions.[1] Forcing a reaction, for instance with a powerful nitrating agent, would be sluggish and require harsh conditions. The regiochemical outcome would be directed by both groups:

-

The ester at C1 directs meta to C5.

-

The iodine at C3 directs ortho to C2 and C4, and para to C6.

The C5 position is the only position activated (or least deactivated) by both substituents, making it the most likely, albeit difficult, site for electrophilic attack.

Alternative Reactivity: The Electrophilic Carbon of the C-I Bond

While the ring itself is a poor nucleophile, its electron-deficient nature enhances the electrophilicity of the carbon atom attached to the iodine (C3). The C-I bond is polarized, and iodine is an excellent leaving group, making this site a prime target for two major classes of reactions:

-

Nucleophilic Aromatic Substitution (SNA_r): While still difficult, the electron-poor nature of the ring makes it more susceptible to SNA_r than an unactivated aryl iodide, especially if a strong nucleophile is used under forcing conditions.

-

Transition-Metal-Catalyzed Cross-Coupling: This is the most significant synthetic application. The C-I bond readily undergoes oxidative addition to low-valent transition metal complexes (e.g., Palladium(0) or Copper(I)). This makes 4-Formylphenyl 3-iodobenzoate an excellent substrate for reactions such as:

-

Suzuki Coupling (with boronic acids)

-

Heck Coupling (with alkenes)

-

Sonogashira Coupling (with terminal alkynes)

-

Buchwald-Hartwig Amination (with amines)

-

In these contexts, the "electrophilicity" of the ring system refers to the reactivity of the C3 carbon as an electrophilic center for the organometallic catalyst.

Caption: Predicted reactivity pathways for the iodinated ring.

Experimental and Computational Assessment of Electrophilicity

The theoretical analysis presented can be validated through robust experimental and computational methods.

Experimental Protocol: Competitive Reaction Analysis

A classic method to determine the relative reactivity of an aromatic ring is through a competitive reaction. Here, the substrate of interest is reacted alongside a reference compound with a sub-stoichiometric amount of an electrophile. The product ratio, determined by GC-MS or ¹H NMR, provides a direct measure of relative reaction rates.

Objective: To quantitatively compare the reactivity of methyl 3-iodobenzoate (a simpler analog) to that of benzene towards nitration.

Materials:

-

Methyl 3-iodobenzoate

-

Benzene (dried)

-

Fuming Nitric Acid (HNO₃, 90%)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Dichloromethane (DCM, anhydrous)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Internal standard (e.g., 1,2-dichloroethane) for GC-MS analysis

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl 3-iodobenzoate (1.0 eq) and benzene (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Nitrating Mixture Preparation: In a separate flask, carefully add fuming nitric acid (0.1 eq) to concentrated sulfuric acid (0.2 eq) at 0 °C. Allow the mixture to stand for 10 minutes.

-

Addition of Electrophile: Slowly add the nitrating mixture dropwise to the stirred solution of the aromatic compounds over 15 minutes, ensuring the temperature does not exceed 5 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour.

-

Quenching: Carefully quench the reaction by pouring it into a beaker of ice water.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water (2x) and saturated NaHCO₃ solution (1x) until effervescence ceases.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and add a known amount of internal standard.

-

Analysis: Analyze the resulting solution by GC-MS to determine the ratio of nitrated methyl 3-iodobenzoate to nitrobenzene.

Expected Outcome: The analysis is expected to show a vast excess of nitrobenzene relative to nitrated methyl 3-iodobenzoate, providing quantitative proof of the severe deactivation of the iodinated ring.

Caption: Workflow for the competitive nitration experiment.

Computational Protocol: DFT Analysis

Density Functional Theory (DFT) is a powerful computational tool for visualizing the electronic properties of a molecule.[8] An electrostatic potential (ESP) map can be calculated to visualize electron-rich and electron-poor regions.

Objective: To generate an ESP map of 4-Formylphenyl 3-iodobenzoate to visualize the electron deficiency of the iodinated ring.

Methodology:

-

Structure Optimization: Perform a geometry optimization of the molecule using a suitable functional and basis set (e.g., B3LYP/6-31G*).

-

Frequency Calculation: Confirm that the optimized structure is a true energy minimum by performing a frequency calculation.

-

ESP Map Generation: Calculate the molecular electrostatic potential and map it onto the electron density surface of the optimized molecule.

Interpretation:

-

Red/Yellow Regions: Indicate areas of high electron density (negative potential), such as the oxygen atoms of the carbonyl groups. These are nucleophilic sites.

-

Blue/Green Regions: Indicate areas of low electron density (positive potential). These are electrophilic or electron-poor sites.

The ESP map for 4-Formylphenyl 3-iodobenzoate is predicted to show a significant blue/green hue across the entire π-system of the 3-iodobenzoate ring, visually confirming its electron-deficient and deactivated character. The LUMO (Lowest Unoccupied Molecular Orbital) energy can also be calculated; a lower LUMO energy generally correlates with increased electrophilicity and susceptibility to nucleophilic attack.[9][10]

Conclusion for the Field Professional

The term "electrophilicity" when applied to the iodinated ring of 4-Formylphenyl 3-iodobenzoate requires careful definition.

-

Towards Electrophiles: The ring is not electrophilic in the colloquial sense; it is a poor nucleophile, strongly deactivated towards classical Electrophilic Aromatic Substitution by the synergistic electron-withdrawing effects of the iodine and ester functionalities.

-

As an Electrophilic Substrate: The deactivation of the ring enhances the electrophilic character of the C3 carbon. This makes the C-I bond highly susceptible to oxidative addition, positioning this molecule as a premier substrate for a wide array of powerful transition-metal-catalyzed cross-coupling reactions.

For researchers in drug development and materials science, understanding this dual reactivity is paramount. While direct functionalization of the iodinated ring via EAS is synthetically challenging, its role as a robust and versatile building block in cross-coupling chemistry provides a reliable and efficient pathway to complex molecular architectures.

References

-

Beilstein Journals. (2018, May 14). Hypervalent iodine-guided electrophilic substitution: para-selective substitution across aryl iodonium compounds with benzyl groups. [Link]

-

Beilstein Journals. (2024, December 30). Synthesis, characterization, and photophysical properties of novel 9‑phenyl-9-phosphafluorene oxide derivatives. [Link]

-

Wikipedia. Electrophilic aromatic directing groups. [Link]

-

ResearchGate. (2008). Theoretical analysis of reactions of electrophilic iodination and chlorination of benzene and polycyclic arenes in density functional theory approximation. [Link]

-

Wikipedia. Hammett equation. [Link]

-

ResearchGate. (2021). Effect of electron-withdrawing groups on molecular properties of naphthyl and anthryl bithiophenes as potential n-type semiconductors. [Link]

-

MDPI. (2022, January 5). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 220559, 4-Formylphenyl benzoate. [Link]

-

The LAIR at East Texas A&M. Substituent Effect Analysis on Halogen Bonding Interactions. [Link]

-

National Center for Biotechnology Information. (2021). Recent Updates on Electrogenerated Hypervalent Iodine Derivatives and Their Applications as Mediators in Organic Electrosynthesis. [Link]

-

ResearchGate. (2026, January 22). Synthesis, structural characterization, reactivity and catalytic activity of mixed halo/triflate ArI(OTf)(X) species. [Link]

-

Chemistry-Methods. QM analyses of Electrophilic Aromatic Iodination. [Link]

-

National Center for Biotechnology Information. Mechanism and Origins of Chemo- and Stereoselectivities of Aryl Iodide-Catalyzed Asymmetric Difluorinations of β-Substituted Styrenes. [Link]

-

Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

-

Royal Society of Chemistry. (2019, June 5). Substituent-controlled, mild oxidative fluorination of iodoarenes: synthesis and structural study of aryl I(III)- and I(V)-fluorides. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3660103, 4-Iodobenzoate. [Link]

-

ResearchGate. Experimental and Theoretical Study of Substituent Effects of Iodonitrobenzenes. [Link]

-

Cheméo. Chemical Properties of Ethyl 4-iodobenzoate (CAS 51934-41-9). [Link]

-

Organic Syntheses. ortho-Formylation of Phenols; 3-Bromosalicylaldehyde. [Link]

-

ACS Publications. (2001, September 20). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. [Link]

-

University of Calgary. Substituent Effects. [Link]

-

Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. [Link]

-

MDPI. (2025, October 1). 3-(4-Hydroxy-2,3,5-trimethylphenyl)-3-(4-hydroxyphenyl)isobenzofuran-1(3H)-one. [Link]

-

MDPI. (2025, October 18). Computational Analysis of Electron-Donating and Withdrawing Effects on Asymmetric Viologens for Enhanced Electrochromic Performance. [Link]

-

Chemistry LibreTexts. (2023, October 27). Other Aromatic Substitutions. [Link]

-

Fiveable. (2025, August 15). Aromatic Iodination Definition. [Link]

-

University of Illinois Chicago. Hammett Equation. [Link]

-

MDPI. (2022, May 26). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. [Link]

-

YouTube. (2021, May 5). A Survey of Hammett Substituent Constants. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Hammett equation - Wikipedia [en.wikipedia.org]

- 5. pharmacy180.com [pharmacy180.com]

- 6. lair.etamu.edu [lair.etamu.edu]

- 7. youtube.com [youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. QM analyses of Electrophilic Aromatic Iodination-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

Unlocking New Chemical Space: Potential Research Frontiers for Aryl Iodobenzoate Esters

An In-Depth Technical Guide

Introduction: The Dual-Reactivity Manifold of Aryl Iodobenzoate Esters

Aryl iodobenzoate esters, particularly ortho-substituted variants like methyl 2-iodobenzoate, represent a class of uniquely versatile building blocks in modern organic synthesis.[1][2] Their structure, which combines a stable ester functionality with a reactive carbon-iodine (C-I) bond, creates a dual-reactivity manifold that is ripe for exploration.[3][4] The ester group serves as a modifiable handle and an electronic and steric directing unit, while the C-I bond is a gateway to hypervalent iodine chemistry, transition-metal-catalyzed cross-coupling, and radical-mediated transformations.[1][5] This guide delineates promising, high-impact research avenues for these scaffolds, targeting scientists engaged in synthetic methodology, drug discovery, and materials science. We will move beyond established protocols to explore the causality behind experimental choices and propose novel research trajectories grounded in the inherent chemical potential of these reagents.

Chapter 1: Foundational Synthesis and Strategic Diversification

The accessibility of aryl iodobenzoate esters is paramount to their widespread use. While traditional methods like Fischer esterification of the corresponding iodobenzoic acids are reliable, there is significant room for innovation in their direct synthesis under milder, metal-free conditions.

Emerging Synthetic Protocols

Recent advancements have focused on avoiding harsh acidic conditions. One promising method involves the direct synthesis from carboxylic acids and triarylphosphites, activated by N-iodosuccinimide (NIS) under neutral conditions, offering good to high yields for a range of substrates.[6][7] This approach circumvents the need for pre-functionalized phenols, which are often less nucleophilic than their aliphatic counterparts.[6]

Experimental Protocol: Metal-Free Synthesis of Phenyl 2-Iodobenzoate

-

Rationale: This protocol leverages a phosphite-mediated reaction, which proceeds under neutral conditions, preserving sensitive functional groups that might be compromised by traditional acid-catalyzed esterification. The proposed radical mechanism offers a distinct pathway from conventional methods.[6]

-

Materials:

-

2-Iodobenzoic acid (1.0 mmol, 248 mg)

-

Triphenylphosphite (1.1 mmol, 341 mg, 0.29 mL)

-

N-Iodosuccinimide (NIS) (1.1 mmol, 247 mg)

-

Chlorobenzene (5.0 mL)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

To a dry 25 mL round-bottom flask, add 2-iodobenzoic acid, triphenylphosphite, and NIS.

-

Add chlorobenzene as the solvent and stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (10 mL) to remove unreacted NIS.

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure phenyl 2-iodobenzoate.

-

-

Self-Validation: The purity and identity of the product should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to validate the success of the synthesis.

Caption: Workflow for metal-free aryl iodobenzoate ester synthesis.

Chapter 2: The Hypervalent Iodine Frontier: Precursors to Precision Oxidants

A primary research driver for aryl ortho-iodobenzoate esters is their role as precursors to pentavalent iodine reagents, specifically esters of 2-iodylbenzoic acid (IBX-esters).[5] These compounds are stable, soluble, and highly selective oxidizing agents, offering a safer and more versatile alternative to the parent IBX.[5][8]

Mechanism and Research Opportunities

The oxidative power of IBX-esters stems from the hypervalent iodine(V) center, constrained within a pseudobenziodoxole structure.[5] This structural motif enhances reactivity and modulates solubility compared to IBX. Research in this area should focus on:

-

Developing Chiral IBX-Esters: Synthesizing esters from chiral alcohols (e.g., (-)-menthol) to create enantioselective oxidizing agents for asymmetric synthesis.

-

Tuning Reactivity: Systematically modifying the ester group (e.g., with electron-withdrawing or -donating groups) to fine-tune the redox potential of the iodine center for highly selective transformations.

-

Catalytic Applications: Designing systems where the aryl iodobenzoate ester is catalytically oxidized in situ to the active I(V) species, minimizing waste and improving atom economy.

Experimental Protocol: Oxidation of Methyl 2-Iodobenzoate to Methyl 2-Iodoxybenzoate (IBX-Ester)

-

Rationale: This protocol utilizes a simple and effective hypochlorite oxidation to convert the I(I) center of the starting material to the hypervalent I(V) state. The stability of the resulting microcrystalline product demonstrates a key advantage of the IBX-ester scaffold.[5]

-

Materials:

-

Methyl 2-iodobenzoate (1.0 mmol, 262 mg)

-

Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach, ~5-6%, excess)

-

Glacial acetic acid

-

Deionized water

-

-

Procedure:

-

Suspend methyl 2-iodobenzoate in deionized water (10 mL) in a flask with vigorous stirring.

-

Cool the suspension in an ice bath to 0-5 °C.

-

Slowly add the sodium hypochlorite solution dropwise over 30 minutes, maintaining the temperature below 10 °C.

-

Add a few drops of glacial acetic acid to maintain a slightly acidic pH.

-

Continue stirring vigorously for 2-3 hours, allowing the reaction to proceed. The formation of a white precipitate indicates product formation.

-

Collect the solid product by vacuum filtration.

-

Wash the solid thoroughly with cold water, followed by a small amount of cold diethyl ether to aid in drying.

-

Dry the product under vacuum to yield methyl 2-iodoxybenzoate as a stable, white microcrystalline solid.

-

-

Characterization: The product should be characterized by IR spectroscopy (noting the appearance of I=O stretching bands) and elemental analysis. Note: Due to low solubility, NMR may require specific solvents like DMSO-d₆.[5]

| Ester Substrate | Oxidizing Agent | Yield (%) | Reference |

| Methyl 2-iodobenzoate | NaOCl | 21% (low due to water solubility) | [5] |

| tert-Butyl 2-iodobenzoate | NaOCl | ~70-80% | [5] |

| (-)-Menthyl 2-iodobenzoate | NaOCl | 69% | [5] |

| Adamantyl 2-iodobenzoate | NaOCl | 66% | [5] |

| Table 1. Representative yields for the synthesis of various IBX-esters. |

Chapter 3: Gateway to Complexity via Transition-Metal Catalysis

The C-I bond is an ideal handle for transition-metal-catalyzed cross-coupling reactions, enabling the construction of C-C, C-N, and C-O bonds.[3][9] Aryl iodobenzoate esters are excellent substrates for these transformations, allowing for the introduction of complexity while retaining the ester functionality for subsequent modifications.

Strategic Research Directions

-

Orthogonal Reactivity: Develop catalytic systems that selectively activate the C-I bond while leaving other sensitive functionalities (e.g., C-Br or C-OTf bonds) on the same molecule untouched, enabling sequential, site-selective cross-coupling.

-

Decarbonylative Coupling: Explore nickel-catalyzed reactions where the ester group itself is extruded as CO, allowing the aryl iodobenzoate to act as a precursor for biaryl synthesis in a non-traditional fashion.[10]

-

Late-Stage Functionalization: Utilize the robust nature of these substrates to perform cross-coupling on complex, drug-like molecules at a late stage, rapidly generating analogues for structure-activity relationship (SAR) studies.

Caption: Simplified catalytic cycle for a Pd-catalyzed Suzuki coupling.

Chapter 4: Harnessing Light: Photoredox-Mediated Transformations

Visible-light photoredox catalysis offers a powerful platform for generating radicals under exceptionally mild conditions. Aryl iodides are prime substrates for single-electron transfer (SET) reduction, leading to the formation of aryl radicals that can engage in a variety of bond-forming events.[11]

Research Opportunities in Photoredox Catalysis

-

C-H Arylation: A key area for development is the direct arylation of unactivated arenes and heteroarenes using aryl iodobenzoate esters as the aryl source.[11] Research should focus on expanding the substrate scope and improving regioselectivity.

-

Atom-Economic Ring-Opening Cascades: Use aryl iodobenzoate esters as bifunctional reagents. For example, in the photoredox-catalyzed ring-opening of aryl cyclopropanes, the ester moiety could act as the nucleophile while the aryl iodide part later participates in a radical trapping step, all triggered by a single photocatalyst.[12]

-

Dual Catalysis: Combine photoredox catalysis with another catalytic cycle (e.g., nickel or copper) to achieve novel transformations, such as asymmetric cross-electrophile coupling to synthesize chiral benzylic esters.[13]

Chapter 5: Applications in Drug Discovery and Medical Imaging

The iodobenzoate scaffold is of significant interest to medicinal chemists and drug development professionals. The iodine atom not only serves as a synthetic handle but can also be a key pharmacophoric element or a site for introducing radioisotopes for diagnostic imaging.

Radio-Labeling for Imaging Agents

Aryl iodides are precursors to radio-iodinated molecules used in imaging techniques like Single Photon Emission Computed Tomography (SPECT).[3] N-succinimidyl iodobenzoates, derived from iodobenzoic acid, are classic reagents for labeling antibodies and other biomolecules with isotopes like ¹²³I or ¹²⁵I.[3][14]

-

Research Focus: The development of more efficient and site-specific radio-labeling methods is critical. Future work could involve creating aryl iodobenzoate esters with enhanced reactivity or specificity towards certain biological targets, or optimizing the radio-iodination of precursor tin derivatives (e.g., N-succinimidyl-3-(tri-n-butylstannyl)benzoate) for higher radiochemical yields and purity.[14]

Building Blocks for Active Pharmaceutical Ingredients (APIs)

The iodobenzoate moiety is a structural component in various medicinally important compounds and serves as a key intermediate in the synthesis of APIs.[1][3][15] For example, methyl 2-iodobenzoate is a reagent used in the synthesis of Montelukast (an antiasthmatic) and isoquinolinone-based PARP-1 inhibitors.[16]

-

Research Focus: A major opportunity lies in creating diverse libraries of drug-like molecules by leveraging the C-I bond for late-stage functionalization. By starting with a core aryl iodobenzoate scaffold, researchers can rapidly introduce a wide array of substituents via cross-coupling, enabling efficient exploration of chemical space around a lead compound.

Conclusion and Future Outlook

Aryl iodobenzoate esters are far more than simple synthetic intermediates. They are enabling tools that sit at the crossroads of hypervalent iodine chemistry, transition-metal catalysis, and photoredox-mediated radical reactions. The future of research in this area will likely focus on harnessing their dual reactivity in catalytic and asymmetric transformations, developing novel reagents for late-stage functionalization in drug discovery, and designing bifunctional reagents for complex, atom-economic cascade reactions. The potential to unlock new, valuable chemical space ensures that aryl iodobenzoate esters will remain a fertile ground for synthetic innovation for years to come.

References

- Title: Synthesis of aryl esters using carboxylic acids, triarylphosphites, and N-iodosuccinimide Source: RSC Publishing URL

- Title: Late stage iodination of biologically active agents using a one-pot process from aryl amines Source: Royal Society of Chemistry URL

-

Title: Synthesis of aryl esters using carboxylic acids, triarylphosphites, and N -iodosuccinimide | Request PDF Source: ResearchGate URL: [Link]

-

Title: Esters of 2-Iodoxybenzoic Acid: Hypervalent Iodine Oxidizing Reagents with a Pseudobenziodoxole Structure Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts Source: Beilstein Journal of Organic Chemistry URL: [Link]

-

Title: Synthesis of α-arylated esters from aryl halides Source: ResearchGate URL: [Link]

- Title: S. G. Nelson Aryl alkanoates are important both as end products and as intermediates for a variety of synthesis activities.

-

Title: The Versatility of Methyl 2-Iodobenzoate in Chemical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Metal-Free Synthesis of Aryl Esters from Carboxylic Acids and Diaryliodonium Salts Source: Organic Chemistry Portal URL: [Link]

-

Title: A Cross-Coupling Reaction between Ortho-Substituted Aryl Iodide and Diazoester Using Tri-(2-furyl)phosphine as a Ligand of Palladium Catalyst Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Hypervalent iodine reagents in organic synthesis: Nucleophilic substitution of p-substituted phenol ethers Source: SciSpace URL: [Link]

-

Title: Formal C–H/C–I Metathesis: Site-Selective C–H Iodination of 2-Aryl Benzoic Acid Derivatives Using Aryl Iodide | Request PDF Source: ResearchGate URL: [Link]

-

Title: Visible-Light Photoredox in Homolytic Aromatic Substitution: Direct Arylation of Arenes with Aryl Halides Source: Organic Letters - ACS Publications URL: [Link]

-

Title: Asymmetric synthesis of aryl/vinyl alkyl carbinol esters via Ni-catalyzed reductive arylation/vinylation of 1-chloro-1-alkanol esters Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Hypervalent iodine(III) reagents in organic synthesis Source: Arkivoc URL: [Link]

-

Title: 1,3-Oxyalkynylation of Aryl Cyclopropanes with Ethylnylbenziodoxolones Using Photoredox Catalysis Source: Organic Letters - ACS Publications URL: [Link]

-

Title: Synthesis of radioiodinated N-succinimidyl iodobenzoate: optimization for use in antibody labelling Source: PubMed URL: [Link]

-

Title: Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents Source: Chemical Reviews - ACS Publications URL: [Link]

-

Title: Hypervalent Iodine Compounds Source: Organic Chemistry Portal URL: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Methyl 2-iodobenzoate | Pharmaceutical Intermediate | Supplier [chemicalbull.com]

- 3. Late stage iodination of biologically active agents using a one-pot process from aryl amines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11860K [pubs.rsc.org]

- 4. BJOC - Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts [beilstein-journals.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. organic-chemistry.org [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Asymmetric synthesis of aryl/vinyl alkyl carbinol esters via Ni-catalyzed reductive arylation/vinylation of 1-chloro-1-alkanol esters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of radioiodinated N-succinimidyl iodobenzoate: optimization for use in antibody labelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2-Iodobenzoic Acid: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]

- 16. CAS 610-97-9: Methyl 2-iodobenzoate | CymitQuimica [cymitquimica.com]

The Evolution of Substituted Iodobenzoates: A Century of Innovation in Radiocontrast Media

Executive Summary

Substituted iodobenzoates represent one of the most critical pharmacological triumphs in the history of diagnostic imaging. Serving as the molecular backbone for modern iodinated contrast media (ICM), these compounds are administered in millions of radiological procedures annually. This technical guide explores the historical discovery, structural rationale, and synthetic methodologies of substituted iodobenzoates, tracing their evolution from toxic, high-osmolar ionic salts to highly tolerated, iso-osmolar non-ionic dimers.

Historical Evolution: From Toxicity to Tolerability

The journey of intravascular contrast media is defined by a continuous struggle to balance high X-ray attenuation with physiological inertness.

The Dawn of Uroradiology (1920s)

Early attempts to opacify the urinary tract relied on toxic inorganic iodides. The paradigm shifted in the late 1920s when Dr. Moses Swick, an American urologist working in Berlin with Arthur Binz and Alexander von Lichtenberg, discovered that organically binding iodine to a pyridine ring allowed for safe renal excretion[1][2]. By replacing a toxic methyl radical with a sodium acetate radical, Swick developed Uroselectan (iopax), the first relatively safe, water-soluble intravenous contrast agent, ushering in the era of intravenous pyelography[3].

The Tri-iodobenzoate Era (1950s)

By the 1950s, researchers discovered that the 2,4,6-triiodobenzoic acid ring offered superior stability and higher iodine density than early pyridine derivatives[4]. Compounds like diatrizoate and iothalamate became the gold standard. However, because these were ionic salts (containing a sodium or meglumine cation and an iodinated anion), they dissociated in the blood. To deliver three iodine atoms, they produced two osmotically active particles (a 1.5:1 ratio), resulting in High-Osmolar Contrast Media (HOCM) with osmolalities up to 2000 mOsm/kg—nearly seven times that of human plasma[5][6]. This hyperosmolality caused severe vasodilation, endothelial damage, and extreme pain during injection[7][8].

Torsten Almén and the Non-Ionic Revolution (1960s–1980s)

The most significant breakthrough in contrast media history was conceptualized by Swedish radiologist Dr. Torsten Almén. Observing the agony his patients endured during peripheral arteriographies, Almén hypothesized that the toxicity and pain were direct results of hyperosmolality[8][9].

Applying principles of organic chemistry, Almén proposed replacing the ionizing carboxylate group of the iodobenzoate with a non-ionizing, hydrophilic amide group[9]. Because the molecule no longer dissociated in solution, it delivered three iodine atoms per single osmolar particle (a 3:1 ratio), effectively halving the osmolality[6]. Partnering with the Norwegian pharmaceutical company Nyegaard & Co., Almén's concept led to the synthesis of metrizamide (1974) and later iohexol (1982), establishing the era of Low-Osmolar Contrast Media (LOCM)[6][8].

The Iso-Osmolar Climax (1990s)

To achieve true isotonicity with blood (~290 mOsm/kg), Almén envisioned linking two non-ionic triiodinated monomers to form a dimer[6]. This innovation yielded iodixanol (Visipaque) in 1993. As a non-ionic dimer, it delivers six iodine atoms per single osmolar particle (a 6:1 ratio), creating the first Iso-Osmolar Contrast Media (IOCM)[8][10].

Fig 1. Evolution of iodinated contrast media osmolality and iodine-to-particle ratios.

Chemical Rationale & Structure-Activity Relationship (SAR)

The design of modern substituted iodobenzoates is a masterclass in structural optimization. Every functional group serves a precise physiological purpose:

-

The Benzene Ring: Provides a rigid, metabolically stable scaffold. Substituted iodobenzoates undergo zero biotransformation in the human body; they are excreted 100% intact[4][5].

-

Iodine at Positions 2, 4, and 6: Iodine (Z=53) has a K-shell binding energy of 33.2 keV, which perfectly aligns with the diagnostic X-ray spectrum (30–120 kVp), maximizing the photoelectric effect for superior image contrast[5]. Symmetrical triiodination maximizes the iodine payload per molecule.

-

Hydrophilic Side Chains at Positions 3 and 5: Bare iodine atoms are highly lipophilic and chemotoxic, readily binding to plasma proteins. By substituting positions 3 and 5 with bulky, highly hydroxylated amide chains, the iodine atoms are sterically shielded. This "hydrophilic cloaking" prevents protein binding and reduces hypersensitivity reactions[5][11].

-

Position 1 (The Osmolality Determinant): The functional group at position 1 dictates the generation of the contrast agent (carboxylate salt vs. non-ionic amide vs. dimer linkage).

Quantitative Comparison of Iodinated Contrast Media

| Generation | Compound Class | Example | Iodine:Particle Ratio | Osmolality (mOsm/kg) | Clinical Status |

| 1st Gen | Ionic Monomer (HOCM) | Diatrizoate | 1.5 : 1 | 1500 - 2000 | Largely obsolete for IV use |

| 2nd Gen | Non-Ionic Monomer (LOCM) | Iohexol | 3 : 1 | 600 - 800 | Current standard of care |

| 3rd Gen | Non-Ionic Dimer (IOCM) | Iodixanol | 6 : 1 | 290 (Iso-osmolar) | Preferred for high-risk patients |

| Values approximate, based on standard diagnostic iodine concentrations of ~300 mg I/mL. |

Synthesis & Experimental Methodologies

As a Senior Application Scientist, it is critical to understand not just how these molecules are synthesized, but the causality behind the chemical environment. Below is a self-validating methodology for the synthesis of a representative non-ionic substituted iodobenzoate (Iohexol).

Step-by-Step Synthetic Protocol

Step 1: Amidation of the Aromatic Ring

-

Procedure: React 5-nitroisophthalic acid dimethyl ester with 1-amino-2,3-propanediol in refluxing methanol.

-

Causality: The ester groups are highly susceptible to nucleophilic acyl substitution by the primary amine. This step installs the crucial hydrophilic side chains at positions 3 and 5 early in the synthesis.

Step 2: Catalytic Reduction

-

Procedure: Subject the resulting 5-nitro-N,N'-bis(2,3-dihydroxypropyl)isophthalamide to catalytic hydrogenation using a Palladium on Carbon (Pd/C) catalyst under H₂ gas (3 atm).

-

Causality: The nitro group must be reduced to an amino group. The resulting aniline derivative is highly electron-rich, which is an absolute prerequisite for the subsequent electrophilic iodination.

Step 3: Electrophilic Triiodination

-

Procedure: Dissolve the 5-amino derivative in aqueous HCl. Slowly add a stoichiometric excess of Iodine Monochloride (ICl) at 80°C.

-